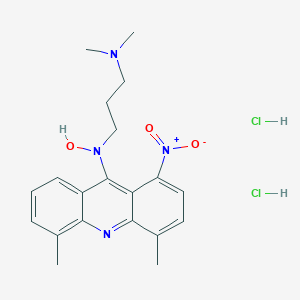
3,4-Dichloropyridin-2-amine
Übersicht
Beschreibung
3,4-Dichloropyridin-2-amine is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a critical building block in organic synthesis and is often used in the formation of more complex chemical entities.
Synthesis Analysis
The synthesis of 3,4-Dichloropyridin-2-amine-related compounds involves various chemical reactions. For example, Menichincheri et al. (2003) described a parallel synthesis approach to 4-amino-2,6-dialkylamino-pyridines starting from commercially available 2,6-difluoro-3,5-dichloro-pyridine, showcasing the adaptability of the method to a variety of amines (Menichincheri et al., 2003). Another study by Gudmundsson et al. (1997) reports an efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, through modification of existing procedures (Gudmundsson et al., 1997).
Molecular Structure Analysis
The molecular structure of 3,4-Dichloropyridin-2-amine and related compounds has been extensively studied. For instance, Hu et al. (2011) analyzed the structure of 3-Chloropyridin-2-amine, a related compound, using X-ray crystallography, revealing details about its molecular geometry and intermolecular interactions (Hu et al., 2011).
Chemical Reactions and Properties
3,4-Dichloropyridin-2-amine participates in various chemical reactions, forming different compounds. For instance, Ji et al. (2003) demonstrated the selective amination of polyhalopyridines, showcasing the compound's reactivity and potential in creating diverse derivatives (Ji et al., 2003).
Physical Properties Analysis
The physical properties of 3,4-Dichloropyridin-2-amine and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are often determined experimentally and are essential for applications in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 3,4-Dichloropyridin-2-amine include its reactivity with various reagents, stability under different conditions, and its role in catalysis or as an intermediate in organic synthesis. Studies like that of Koutentis et al. (2011), which investigated the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride, provide insights into its chemical behavior and potential applications (Koutentis et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2 (1H)-one
- Summary of Application : This study focuses on the synthesis, characterization, and evaluation of the anticancer activities of compounds derived from 3,4-dihydropyrimidin-2 (1H)-one. These compounds possess extensive biological activities and are mainly prepared via Biginelli reaction and N-alkylation .
- Methods of Application : The selective alkylation of N1 was investigated using tetrabutylammonium hydroxide. The in vitro cytotoxicity study on all synthesized compounds demonstrated that the introduction of the aryl chain in the R3 as well as the low electron-donating group in the R1 of DHPMs contributed to the anti-proliferative potency .
- Results or Outcomes : The results from the in vivo study indicated the great potential of compound 3d to serve as a lead compound for novel anti-tumor drugs to treat glioma .
2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : This research focuses on the synthetic approaches for pharmacologically active decorated six-membered diazines. Diazines are reported to exhibit a wide range of pharmacological applications .
- Methods of Application : The chapter elaborates on the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
3. Synthesis of N-(pyridin-2-yl)amides
- Summary of Application : This study focuses on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .
- Methods of Application : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Results or Outcomes : The study successfully synthesized N-(pyridin-2-yl)amides, which could potentially have various applications in the field of organic chemistry .
4. Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes
- Summary of Application : This research focuses on the synthesis of 3,4-dihydropyran-2-ones and related derivatives via organocatalytic processes involving N-heterocyclic carbenes .
- Methods of Application : The study elaborates on the different synthetic approaches applied in preparing these compounds, which can be classified into [4+2]-and [3+3]-type cycloadditions .
- Results or Outcomes : These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- Summary of Application : This study focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Methods of Application : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
- Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
6. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives
- Summary of Application : This study focuses on a facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine .
- Methods of Application : Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes : Most of the synthetic reactions proceeded under mild conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWKYZJBIUWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455330 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropyridin-2-amine | |
CAS RN |
188577-69-7 | |
| Record name | 2-Amino-3,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)



![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)



